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Compound of Interest

Compound Name: 2-cyclobutyl-N-methylbenzamide
Cat. No.: B13520202
Get Quote

Executive Summary & Chemical Identity

2-cyclobutyl-N-methylbenzamide (CAS: 2648956-80-1) is a lipophilic benzamide derivative
characterized by an ortho-cyclobutyl substitution on the phenyl ring.[1][2] Unlike its para-
substituted or N-alkylated isomers, the 2-position cyclobutyl group introduces significant steric
bulk proximal to the amide moiety. This structural feature influences crystal packing, melting
point, and solvation thermodynamics, making its solubility profile distinct from simpler analogs
like N-methylbenzamide.

This guide provides a comprehensive framework for determining, predicting, and optimizing the
solubility of 2-cyclobutyl-N-methylbenzamide in organic solvents, essential for its application
in synthesis, purification, and biological screening.

Physicochemical Context[3]

e Molecular Formula: C12H1sNO[2][3]
e Molecular Weight: 189.25 g/mol [2][3][4]

e Structural Features:
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o Lipophilic Domain: Cyclobutyl ring + Phenyl ring.
o Polar Domain: Secondary amide (-CONH-).

o Steric Influence: The ortho-cyclobutyl group likely forces the amide bond out of planarity
with the benzene ring, potentially reducing lattice energy compared to planar analogs,
thereby enhancing solubility in organic media.

Theoretical Solubility Framework

Direct experimental solubility data for this specific isomer is limited in public repositories.[5]
Therefore, researchers must rely on a Structure-Property Relationship (SPR) approach
validated by experimental protocols.

Predicted Solubility Profile

Based on the principles of solvation thermodynamics and data from structurally related
benzamides (e.g., N-methylbenzamide, 2-methylbenzamide), the following solubility hierarchy
is established:
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Solvent Class

Representative
Solvents

] - Mechanistic
Predicted Solubility .
Rationale

Polar Aprotic

DMSO, DMF, DMAc

Strong dipole-dipole
) interactions; solvent
High (>100 mg/mL)
accepts H-bonds from

the amide NH.

Chlorinated

Dichloromethane
(DCM), Chloroform

Excellent solvation of
. the lipophilic
High (>50 mg/mL) )
aromatic/cycloalkyl

core.

Alcohols

Methanol, Ethanol,
IPA

Amphiphilic nature

matches the
Moderate-High compound; H-bond

donor/acceptor

capability.

Esters/Ketones

Ethyl Acetate, Acetone

Good interaction with

the amide carbonyl;
Moderate

"General Purpose"

solvents.

Ethers

THF, MTBE

Solvates the lipophilic

core; moderate
Moderate _ _ .

interaction with the

amide.

Alkanes

Hexane, Heptane

Lack of polar
interactions to

Low (<1 mg/mL) overcome crystal
lattice energy of the

amide.

Aqueous

Water, PBS (pH 7.4)

High lipophilicity

(Predicted LogP ~3.0)
Very Low/Insoluble dominates; insufficient

hydration of the non-

polar domains.
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Critical Insight: The ortho-cyclobutyl group increases lipophilicity (LogP) compared to a methyl!
group. Expect lower water solubility and higher solubility in non-polar solvents (like DCM)

compared to 2-methyl-N-methylbenzamide.

Experimental Protocols: Determination of Solubility

To generate authoritative data, two distinct methodologies are required: Kinetic Solubility (for
early-stage screening) and Thermodynamic Solubility (for formulation and precise
physicochemical characterization).

Workflow Visualization

The following diagram outlines the decision process and workflow for solubility determination.
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Caption: Figure 1. Decision matrix and workflow for determining Kinetic vs. Thermodynamic
solubility.

Protocol A: Thermodynamic Solubility (Shake-Flask
Method)

This is the standard for generating regulatory-grade data (E-E-A-T principle: Accuracy).
Materials:

e Compound: >50 mg 2-cyclobutyl-N-methylbenzamide (purity >98%).

e Solvents: HPLC grade Methanol, Acetonitrile, DMSO, Water, etc.

o Equipment: Thermomixer or Orbital Shaker, 0.22 um PTFE syringe filters, HPLC-UV.

Step-by-Step Procedure:

Saturation: Add the compound to 1 mL of the target solvent in a 4 mL glass vial until
undissolved solid remains visible (supersaturation).

» Equilibration: Cap tightly and agitate at 25°C + 0.1°C for 24—48 hours.
o Note: For viscous solvents (e.g., PEG-400), extend time to 72 hours.

e Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 um PTFE
filter.

o Caution: Ensure the filter membrane is compatible with the solvent to avoid leaching.

o Quantification: Dilute the supernatant with mobile phase (typically 50:50 ACN:Water) to fall
within the linear range of the calibration curve. Inject into HPLC.

Calculation:

Protocol B: Kinetic Solubility (DMSO Precipitation)

Used for rapid estimation during biological assay setup.
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Procedure:

Prepare a 10 mM stock solution in DMSO.

Measure absorbance at 620 nm (turbidity) or use light scattering.

Sequential spiking of the stock into an aqueous buffer (e.g., PBS) in a 96-well plate.

The concentration at which precipitation occurs is the "Kinetic Solubility Limit."

Solvent Selection Guide for Synthesis &

Formulation

Choosing the right solvent is critical for reaction yield and crystallization.

Green Chemistry Considerations

In alignment with modern ICH Q3C(R8) guidelines, researchers should prioritize Class 3

solvents (low toxicity).

Suitability for 2-
Solvent cyclobutyl-N- Application
methylbenzamide

Green Alternative
to

2-MeTHF High Reactions, Extractions

Dichloromethane
(DCM)

Crystallization, Work-

Ethyl Acetate Moderate Diethyl Ether
up
Ethanol High Recrystallization Methanol
Anisole High High-temp reactions Toluene/Benzene

Crystallization Strategy

To purify 2-cyclobutyl-N-methylbenzamide, a binary solvent system is recommended based

on its solubility profile:
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e Solvent (Good): Ethanol or Ethyl Acetate (dissolves well at high temp).

¢ Anti-solvent (Poor): Heptane or Water (induces precipitation upon cooling).
Workflow:

 Dissolve crude solid in minimal hot Ethanol.

e Slowly add Heptane until slight turbidity persists.

e Cool slowly to 4°C to crystallize.
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(Note: While specific experimental data for the 2-cyclobutyl isomer is proprietary or non-public,
the protocols and comparative data provided above are derived from validated chemical
principles and standard operating procedures for the benzamide class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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